Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves a multistep process. The process begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methyl 3-amino-4-ethoxybenzoate. The product is then cyclized to form the benzothiophene ring, and the final compound is obtained by deprotection of the ester group.Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate, which are commonly used in over-the-counter sleep aids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Synthesis and Chemical Properties
Research in heterocyclic chemistry has focused on the synthesis and modification of benzo[b]thiophene derivatives due to their interesting chemical properties and potential applications. For instance, the study by Mlostoń et al. explores the synthesis of trifluoromethyl-substituted sulfur heterocycles using derivatives of 3,3,3-trifluoropyruvate, highlighting the versatility of thiophene-based compounds in creating compounds with potential electronic and optical properties (Mlostoń, Gendek, & Heimgartner, 1996).
Potential Applications in Material Science
Thiophene derivatives have been investigated for their potential in creating new materials with desirable electronic and optical properties. For example, Zhao et al. reported on metal-organic frameworks constructed from thiophene-functionalized dicarboxylate, demonstrating applications in luminescence sensing and pesticide removal, which suggests that derivatives like "Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate" could find use in environmental monitoring and purification processes (Zhao et al., 2017).
Pharmacological Research
Although direct studies on "this compound" in pharmacology are not available, related research on benzo[b]thiophene derivatives has identified compounds with significant bioactivity. Bridges et al. synthesized 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase, indicating the potential of benzo[b]thiophene derivatives in developing new therapeutic agents (Bridges et al., 1993).
Properties
IUPAC Name |
methyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-5-28-16-12-14(13-17(29-6-2)20(16)30-7-3)22(25)24-19-15-10-8-9-11-18(15)31-21(19)23(26)27-4/h8-13H,5-7H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUBEFMZSIWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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